2-(1-Methyl-3-oxocyclohexyl)acetic acid
Description
2-(1-Methyl-3-oxocyclohexyl)acetic acid is a cyclohexane derivative featuring a methyl group at position 1, a ketone (oxo) group at position 3, and an acetic acid substituent. The methyl group at position 1 introduces steric and electronic effects that differentiate it from positional isomers and other cyclohexylacetic acid derivatives.
Properties
CAS No. |
119986-97-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(1-methyl-3-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-3-7(10)5-9/h2-6H2,1H3,(H,11,12) |
InChI Key |
KRQDTGNRVHFLHT-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=O)C1)CC(=O)O |
Canonical SMILES |
CC1(CCCC(=O)C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a. 2-(2-Methyl-3-oxocyclohexyl)acetic Acid
- Structural Difference : The methyl group is at position 2 instead of position 1.
- Positional isomers often exhibit distinct biological activities due to differences in steric hindrance and hydrogen-bonding capabilities .
b. 2-(3-Oxocyclohexyl)acetic Acid (CAS 52263-23-7)
- Structural Difference : Lacks the methyl group at position 1.
- This compound may serve as a simpler analog for structure-activity relationship (SAR) studies .
Functional Group Modifications
a. Methyl (2-oxocyclohexyl)acetate
- Structural Difference : Acetic acid is esterified to a methyl ester.
- Impact : The ester form is less polar than the free acid, improving lipid solubility and volatility. Esters are often used as prodrugs or intermediates in organic synthesis .
b. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)
- Structural Difference: Contains a 2-amino-2-oxoethyl substituent.
- This compound is noted for neuroactive properties and applications in studying protein interactions .
Chain Length and Ring Size Variations
a. 7-Cyclohexyl-7-oxoheptanoic Acid (CAS 898766-74-0)
- Structural Difference: A heptanoic acid chain separates the cyclohexyl and oxo groups.
b. Ethyl 2-(2-oxocyclopentyl)acetate
- Structural Difference : Cyclopentane ring instead of cyclohexane.
- Cyclopentane derivatives are often explored for their pharmacokinetic properties .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects : The 1-methyl group in this compound likely reduces ring flexibility compared to its unmethylated analog (CAS 52263-23-7), impacting binding to enzymatic pockets .
Biological Activity: Compounds like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid demonstrate that substituent polarity correlates with enhanced bioactivity, suggesting that modifications to the target compound could yield neuroactive derivatives .
Synthetic Utility : Ester derivatives (e.g., methyl or ethyl esters) are more amenable to purification and storage, highlighting the importance of functional group choice in industrial applications .
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